(3-Fluorocyclopentyl)methanamine hydrochloride chemical structure
(3-Fluorocyclopentyl)methanamine hydrochloride chemical structure
The following is an in-depth technical guide on (3-Fluorocyclopentyl)methanamine hydrochloride , structured for researchers and drug development professionals.
Structural Dynamics, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
(3-Fluorocyclopentyl)methanamine hydrochloride is a specialized fluorinated saturated heterocycle building block used in modern drug discovery.[1] It serves as a critical scaffold for introducing metabolic stability and modulating physicochemical properties (pKa, lipophilicity) in fragment-based drug design (FBDD).[1] Unlike its non-fluorinated analog, the introduction of the fluorine atom at the C3 position creates a dipole moment that influences the ring's conformational preference, making it a valuable tool for rigidifying flexible alkyl chains in bioactive molecules.
Chemical Identity & Stereochemistry
The molecule exists as a hydrochloride salt of a primary amine attached to a cyclopentane ring, which bears a fluorine atom at the 3-position.[1] The presence of two chiral centers (C1 and C3) gives rise to diastereomers (cis and trans), each existing as a pair of enantiomers.
| Property | Data |
| IUPAC Name | (3-Fluorocyclopentyl)methanamine hydrochloride |
| Common Name | 3-Fluoro-CPM HCl |
| Molecular Formula | C₆H₁₃ClFNO (Salt) / C₆H₁₂FN (Free Base) |
| Molecular Weight | 153.63 g/mol (HCl salt) |
| CAS Number (cis-isomer) | 1903828-88-5 (Free base ref) |
| Chiral Centers | C1, C3 |
| Stereoisomers | cis-(1S,3R), cis-(1R,3S), trans-(1S,3S), trans-(1R,3R) |
Stereochemical Configuration
The biological activity of downstream APIs often depends on the specific vector of the amine.
-
Cis-Isomer: The fluoromethyl and amine groups are on the same face of the ring. This is often the preferred building block for compact transition state mimics.
-
Trans-Isomer: The groups are on opposite faces, providing a linear vector often used to span binding pockets.[1]
Synthesis Methodologies
The synthesis of (3-fluorocyclopentyl)methanamine hydrochloride typically proceeds through the fluorination of a 3-oxygenated cyclopentane precursor, followed by amine generation.[1]
Protocol A: Dehydroxy-Fluorination Route (Primary Pathway)
This method utilizes diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to convert a hydroxyl group to a fluorine with inversion of configuration.[1]
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Starting Material: Methyl 3-hydroxycyclopentane-1-carboxylate.[1]
-
Fluorination: Treatment with DAST in DCM at -78°C to RT. This step inverts the stereochemistry at C3 (e.g., cis-alcohol
trans-fluoride).[1] -
Reduction/Amidation:
-
Option 1: Hydrolysis to acid
Amide coupling (NH₄Cl/EDC) Reduction (LiAlH₄).[1] -
Option 2: Direct reduction of ester to alcohol
Mesylation Azidation (NaN₃) Staudinger reduction.
-
-
Salt Formation: Treatment of the free amine with 4M HCl in dioxane.
Protocol B: Reductive Amination of 3-Fluorocyclopentanone
Alternatively, the ring can be constructed from 3-fluorocyclopentanone (though less stable) or via cyanohydrin intermediates.[1]
Figure 1: Synthetic Pathway (Graphviz)
Caption: Step-wise synthesis from hydroxy-ester precursor involving stereoselective fluorination and amide reduction.
Physicochemical Profile & "The Fluorine Effect"
The strategic placement of fluorine at C3 profoundly alters the physicochemical profile compared to the non-fluorinated analog (cyclopentylmethanamine).
pKa Modulation
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the
-
Non-fluorinated Amine pKa: ~10.6[1]
-
3-Fluoro Amine pKa: ~9.2 - 9.5 Impact: This reduction in basicity increases the fraction of the neutral species at physiological pH (7.4), potentially improving membrane permeability and oral bioavailability while reducing hERG channel liability often associated with highly basic amines [1].[1]
Conformational Analysis
Cyclopentane rings are not planar; they adopt "envelope" or "twist" conformations. The C-F bond prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes, but this is balanced by the dipole alignment relative to the amine.[1]
-
Dipole Orientation: The C-F bond creates a local dipole that can interact with the protonated amine (ammonium) via charge-dipole interactions, stabilizing specific puckered conformations.
Figure 2: Conformational Locking Logic
Caption: Fluorine substitution limits ring flexibility, pre-organizing the molecule for binding and reducing the entropic cost of interaction.[1]
Applications in Drug Discovery
This building block is utilized to optimize "Lead" compounds in three primary ways:
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Bioisosterism: It acts as a mimic for proline or other cyclic amines but without the hydrogen bond acceptor capability of the ring nitrogen (if replacing a heterocycle), or as a polar analog of a cyclohexyl group.
-
Metabolic Blocking: The C3 position in cyclopentyl rings is a "soft spot" for oxidative metabolism (CYP450 hydroxylation). Fluorination at this site blocks metabolism, extending the half-life (
) of the drug [2]. -
Selectivity Filter: The fluorine atom can engage in orthogonal multipolar interactions with protein backbone carbonyls or side-chain amides, potentially improving selectivity against off-targets.[1]
Handling and Analytics
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Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Solubility: Highly soluble in water, methanol, and DMSO.[1] Sparingly soluble in non-polar solvents (hexane).
-
1H NMR Signature: The proton geminal to fluorine (
) typically appears as a distinct multiplet (doublet of multiplets) around 4.8-5.2 ppm with a large geminal H-F coupling constant ( Hz).[1]
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
